molecular formula C6H5BrFNO B1379027 4-Bromo-3-fluoro-2-methoxypyridine CAS No. 1227599-41-8

4-Bromo-3-fluoro-2-methoxypyridine

Cat. No. B1379027
CAS RN: 1227599-41-8
M. Wt: 206.01 g/mol
InChI Key: NYMSNXYJKHEMCQ-UHFFFAOYSA-N
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Description

“4-Bromo-3-fluoro-2-methoxypyridine” is an organic compound that belongs to the pyridine group of molecules. It has the molecular formula C6H5BrFNO . This compound is often used in the field of organic synthesis .


Molecular Structure Analysis

The molecular weight of “4-Bromo-3-fluoro-2-methoxypyridine” is 206.01 g/mol . The InChI code for this compound is 1S/C6H5BrFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“4-Bromo-3-fluoro-2-methoxypyridine” has a molecular weight of 206.01 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are 204.95385 g/mol .

Scientific Research Applications

Synthesis of Nucleosides

4-Bromo-3-fluoro-2-methoxypyridine has been utilized in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil, serving as key intermediates in the production of nucleoside analogs. These compounds have potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. The process involves several steps, including the dealkylation, acetylation, and condensation with ribofuranosyl bromide derivatives, leading to the formation of blocked nucleosides and their subsequent deprotection to yield the desired nucleoside analogs (Nesnow & Heidelberger, 1975).

Precursor for Pyridyne Generation

3-Bromo-2-chloro-4-methoxypyridine, closely related to 4-Bromo-3-fluoro-2-methoxypyridine, has been identified as a practical precursor for generating 2,3-pyridyne, a reactive intermediate in organic synthesis. This precursor facilitates regioselective reactions with various furans, demonstrating its utility in synthesizing structurally complex and diverse organic compounds (Walters, Carter, & Banerjee, 1992).

Halogen-rich Intermediates

The synthesis of halogen-rich pyridine intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, showcases the potential of halogenated pyridines in constructing pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry for the development of new pharmaceuticals, highlighting the role of halogenated pyridines in enabling the functionalization and diversification of organic molecules (Wu et al., 2022).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its primary targets could be various organic compounds that participate in this reaction .

Mode of Action

4-Bromo-3-fluoro-2-methoxypyridine, as part of the Suzuki–Miyaura coupling process, interacts with its targets through a series of steps. The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Bromo-3-fluoro-2-methoxypyridine participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Its use in the suzuki–miyaura coupling reaction suggests that it is readily prepared and relatively stable

Result of Action

The molecular and cellular effects of 4-Bromo-3-fluoro-2-methoxypyridine’s action are primarily seen in its role in the Suzuki–Miyaura coupling reaction. Through this reaction, it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-3-fluoro-2-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name

4-bromo-3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSNXYJKHEMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227599-41-8
Record name 4-bromo-3-fluoro-2-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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